[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This specific compound is notable for its bromine substitutions, which can significantly influence its chemical properties and reactivity.
Preparation Methods
The synthesis of [4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-bromophenylhydrazine: This can be achieved by reacting 4-bromoaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, followed by reduction with stannous chloride.
Cyclization: The 4-bromophenylhydrazine is then reacted with an appropriate diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring.
Bromination: The resulting pyrazole derivative is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atoms at the desired positions.
Hydroxymethylation: Finally, the brominated pyrazole is treated with formaldehyde and a base to introduce the hydroxymethyl group, yielding this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or potassium thiocyanate (KSCN) for thiocyanate substitution.
Major products formed from these reactions include the corresponding aldehydes, carboxylic acids, alcohols, amines, azides, and thiocyanates.
Scientific Research Applications
[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies investigating the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar compounds to [4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol include:
4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine: This compound has an amine group instead of a hydroxymethyl group, which can alter its reactivity and biological activity.
4-bromo-3-(4-bromophenyl)-1H-pyrazole: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-carboxaldehyde: Contains a formyl group, which can participate in different chemical reactions compared to the hydroxymethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxymethyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H8Br2N2O |
---|---|
Molecular Weight |
331.99 g/mol |
IUPAC Name |
[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol |
InChI |
InChI=1S/C10H8Br2N2O/c11-7-3-1-6(2-4-7)10-9(12)8(5-15)13-14-10/h1-4,15H,5H2,(H,13,14) |
InChI Key |
SZWUPFGXQPGWBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2Br)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.